molecular formula C13H28O8 B14281023 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- CAS No. 140454-79-1

2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)-

Cat. No.: B14281023
CAS No.: 140454-79-1
M. Wt: 312.36 g/mol
InChI Key: ONZPTGJVWTVTMO-UHFFFAOYSA-N
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Description

2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is a chemical compound with the molecular formula C11H24O6Si. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- typically involves the reaction of 2-methoxyethanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 90°C for about 2 hours, and the water produced during the reaction is removed by distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of paints, inks, and cleaners due to its eco-friendly properties.

Mechanism of Action

The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to its ability to undergo oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound has a similar structure but includes a silicon atom and an ethenyl group.

    Bis(2-methoxyethoxy)methane: Used in similar applications and has comparable chemical properties.

Uniqueness

2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is unique due to its multiple ether linkages, which provide it with distinct chemical stability and reactivity. Its eco-friendly nature makes it a preferred choice in various industrial applications.

Properties

CAS No.

140454-79-1

Molecular Formula

C13H28O8

Molecular Weight

312.36 g/mol

IUPAC Name

1-methoxy-2-[tris(2-methoxyethoxy)methoxy]ethane

InChI

InChI=1S/C13H28O8/c1-14-5-9-18-13(19-10-6-15-2,20-11-7-16-3)21-12-8-17-4/h5-12H2,1-4H3

InChI Key

ONZPTGJVWTVTMO-UHFFFAOYSA-N

Canonical SMILES

COCCOC(OCCOC)(OCCOC)OCCOC

Origin of Product

United States

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